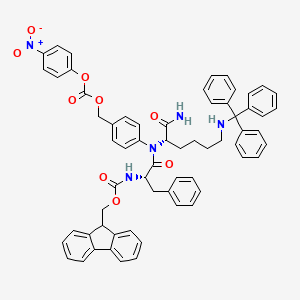
Fmoc-Phe-Lys(Trt)-PAB-PNP
概要
説明
Fmoc-Phe-Lys(Trt)-PAB-PNP: は、抗体薬物複合体(ADC)の合成において、主に切断可能なリンカーとして使用される化合物です。 これらのリンカーは、細胞毒性薬を癌細胞に標的化して送達し、正常細胞へのダメージを最小限に抑えるために不可欠です .
科学的研究の応用
Chemistry:
Biology:
- Facilitates the study of protein-protein interactions and the development of peptide-based therapeutics .
Medicine:
Industry:
作用機序
作用機序: Fmoc-Phe-Lys(Trt)-PAB-PNPは、ADCにおいて切断可能なリンカーとして作用します。 標的の癌細胞に到達すると、リンカーが切断され、細胞毒性薬が放出されます。 この標的化された送達により、正常細胞へのダメージが最小限に抑えられ、薬効が向上します .
分子標的と経路: リンカーは、特定の癌細胞マーカーを標的とし、ADCの細胞内への取り込みと、その後の細胞内での細胞毒性薬の放出を促進します .
類似化合物の比較
類似化合物:
Fmoc-Phe-Lys(Trt)-PAB: 同様の構造ですが、PNP基がありません。
Fmoc-Phe-Lys(Trt)-PAB-PEG: 溶解性を高めるために、ポリエチレングリコール(PEG)スペーサーが含まれています
独自性: this compoundは、PNP基を持っていることで独自性があり、特定の置換反応とさまざまな誘導体の形成を可能にします .
準備方法
合成経路と反応条件: Fmoc-Phe-Lys(Trt)-PAB-PNPの合成には、アミノ酸の保護とペプチド結合の形成から始まる、いくつかのステップが含まれます。 フルオレニルメチルオキシカルボニル(Fmoc)基は、フェニルアラニン(Phe)のアミノ基を保護するために使用され、トリチル(Trt)基は、リジン(Lys)の側鎖を保護します。 次に、パラアミノ安息香酸(PAB)を保護されたアミノ酸に結合させ、続いてパラニトロフェニル(PNP)基を付加します .
工業生産方法: this compoundの工業生産では、通常、固相ペプチド合成(SPPS)が用いられます。 この方法により、保護されたアミノ酸を成長中のペプチド鎖に逐次的に付加することができ、続いてペプチドを固体支持体から切断し、保護基を除去することができます .
化学反応の分析
反応の種類:
置換反応: PNP基は求核剤によって置換されて、さまざまな誘導体を形成することができます。
切断反応: Fmoc基とTrt基は、塩基性条件下で除去することができ、一方、PABリンカーは酸性条件下で切断することができます
一般的な試薬と条件:
Fmoc除去: ジメチルホルムアミド(DMF)中20%ピペリジン。
Trt除去: スカベンジャーの存在下におけるトリフルオロ酢酸(TFA)。
PAB切断: TFAなどの酸性条件
主要な生成物:
Fmoc除去: 遊離アミノ基。
Trt除去: 遊離リジン側鎖。
PAB切断: 遊離薬物またはペプチド
科学研究への応用
化学:
生物学:
医学:
産業:
類似化合物との比較
Fmoc-Phe-Lys(Trt)-PAB: Similar structure but without the PNP group.
Fmoc-Phe-Lys(Trt)-PAB-PEG: Contains a polyethylene glycol (PEG) spacer for increased solubility
Uniqueness: Fmoc-Phe-Lys(Trt)-PAB-PNP is unique due to its PNP group, which allows for specific substitution reactions and the formation of various derivatives .
生物活性
Fmoc-Phe-Lys(Trt)-PAB-PNP is a sophisticated chemical compound primarily utilized in the field of biochemistry, particularly for the development of antibody-drug conjugates (ADCs). Its full chemical name is 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate, with a molecular formula of C63H57N5O9 and a molecular weight of 1028.15 g/mol. This compound serves as a peptide-cleavable linker that facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .
This compound functions as a linker molecule in ADC research. Linkers are crucial components of ADCs as they connect the antibody to the cytotoxic agent. An ideal linker should be stable in circulation but cleavable under specific conditions within target cells to release the cytotoxic agent. This compound is classified as a peptide-based cleavable linker , meaning it contains peptide bonds that can be broken by enzymes present inside target cells .
Key Features:
- Stability : Engineered to remain stable in the bloodstream.
- Cleavability : Designed to be cleaved by proteases such as cathepsins, which are often overexpressed in tumor microenvironments, ensuring targeted drug release .
Biological Activity
The biological activity of this compound is largely attributed to its ability to facilitate targeted drug delivery, thereby improving treatment outcomes in cancer therapy. Studies have demonstrated that this compound effectively interacts with various enzymes responsible for drug release in targeted therapies, maximizing the effect of the cytotoxic agent while minimizing damage to healthy tissues .
Table 1: Comparison of Linker Properties
| Property | This compound | Other Common Linkers |
|---|---|---|
| Stability in Bloodstream | High | Variable |
| Cleavage Mechanism | Peptide bond hydrolysis | Various (e.g., disulfide bonds) |
| Release Trigger | Tumor-specific proteases | Non-specific enzymes |
| Biocompatibility | Non-toxic | Varies |
Case Studies and Research Findings
Research indicates that this compound enhances the therapeutic index of ADCs by ensuring that the cytotoxic drug is released precisely where needed. This selectivity reduces off-target effects and enhances overall treatment efficacy.
- Study on Enzyme Interaction : A study demonstrated that this compound exhibits selective cleavage by cathepsins, significantly improving drug release in cancer cells compared to non-target tissues .
- Biocompatibility Assessment : Investigations into the biocompatibility of this compound revealed minimal immune response, suggesting its potential for clinical applications in ADC formulations .
特性
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-YQOHNZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















